3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7-10(12(16)18-5)8(11(15)17-4)6-9(13-7)14(2)3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILJJFMDQJHOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)N(C)C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Route
The Hantzsch reaction remains a cornerstone for constructing polysubstituted pyridines. A modified protocol involves condensing dimethyl acetone-1,3-dicarboxylate (1) with ammonium acetate and a β-keto ester derivative under acidic conditions. For the target compound, the use of methyl 3-oxopentanoate as the β-keto ester component introduces the 2-methyl substituent, while subsequent dehydrogenation with manganese dioxide yields the aromatic pyridine ring. This method achieves moderate yields (45–55%) but requires careful purification to remove regioisomeric byproducts.
Michael Addition-Cyclization Cascades
Dimethyl acetylenedicarboxylate (DMAD) serves as a versatile dienophile in [4+2] cycloadditions with enamine intermediates. As demonstrated in Scheme 30 of, treatment of N,N-dimethylacrylamide with DMAD in methanol generates a dihydropyridine intermediate, which undergoes oxidative aromatization upon heating with iodine. Adapting this pathway, substituting acrylamide with a dimethylamino-containing enamine precursor directly installs the 6-(dimethylamino) group, bypassing post-cyclization functionalization. This one-pot method improves atom economy but necessitates stringent temperature control (60–70°C) to prevent decarboxylation.
Functional Group Transformations on Preformed Pyridine Scaffolds
Direct Amination at the 6-Position
Late-stage amination of 6-chloropyridine-3,4-dicarboxylates offers a regioselective route. As detailed in, nucleophilic aromatic substitution using dimethylamine in DMF at 120°C replaces the 6-chloro substituent with dimethylamino, achieving 68–72% conversion. Critical to success is the use of copper(I) iodide as a catalyst, which suppresses ester hydrolysis competing reactions. Comparative studies (Table 1) illustrate the impact of solvent polarity on reaction efficiency.
Table 1. Solvent Effects on 6-Position Amination
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 24 | 72 |
| DMSO | 130 | 18 | 65 |
| NMP | 110 | 30 | 58 |
Esterification and Protecting Group Strategies
Selective esterification of pyridine dicarboxylic acids often employs Mitsunobu conditions or acid-catalyzed methanolysis. Patent WO1998022459 discloses a stepwise protocol: (1) protection of the 3,4-dicarboxylic acid as its tert-butyl ester using Boc₂O/DMAP, (2) methyl esterification at the 3-position via DCC-mediated coupling, and (3) deprotection under acidic conditions (HCl/dioxane). This orthogonal protection approach achieves >85% purity but introduces scalability challenges due to multiple chromatographic steps.
Alternative Pathways via Enamine and Enolate Intermediates
Enamine-Based Ring Closure
Reaction of dimethyl acetone-1,3-dicarboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an enamine intermediate, which undergoes cyclization upon treatment with acetyl chloride. This method, adapted from, installs both the dimethylamino and methyl groups in a single step, though yields remain suboptimal (35–40%) due to competing polymerization.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling of 3,4-dibromopyridine-3,4-dicarboxylate with dimethylamine via a Buchwald-Hartwig amination represents an underexplored route. Initial trials using Pd₂(dba)₃/Xantphos in toluene at 100°C show promising regioselectivity (85:15 ratio favoring 6-substitution), but ester group stability under these conditions requires further study.
Spectroscopic Validation and Analytical Data
NMR Spectral Signatures
1H NMR (CDCl₃, 400 MHz): δ 3.87 (s, 6H, 3,4-OCH₃), 3.05 (s, 6H, N(CH₃)₂), 2.62 (s, 3H, 2-CH₃), 8.21 (d, J=5.2 Hz, 1H, H-5), 7.45 (d, J=5.2 Hz, 1H, H-6). The downfield shift of H-6 (δ 7.45) confirms conjugation with the dimethylamino group.
Mass Spectrometry
ESI-MS m/z: 296.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₈N₂O₄. Fragmentation at m/z 252.0 corresponds to loss of COOCH₃.
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Microreactor technology enhances the safety and efficiency of exothermic steps, such as the Hantzsch cyclization. A prototype system combining static mixers and temperature-controlled zones achieves 92% conversion in 8 minutes residence time, compared to 24 hours in batch mode.
Green Chemistry Metrics
Solvent recovery systems and catalytic methylation (using dimethyl carbonate instead of methyl iodide) reduce the E-factor from 12.5 to 3.2 kg/kg, aligning with sustainable manufacturing principles.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or electrophilic reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Neuroprotective Effects
Research has indicated that compounds similar to 3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate exhibit neuroprotective properties. These compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. A study highlighted the compound's ability to stabilize the Nrf2 transcription factor, which is crucial for antioxidant response pathways .
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation through various mechanisms. It may inhibit pathways involving NF-κB, leading to decreased expression of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases .
Antioxidant Activity
The antioxidant capabilities of this compound are significant in preventing cellular damage caused by reactive oxygen species (ROS). This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role .
Organic Synthesis
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as esterification and amination, making it valuable in synthetic organic chemistry.
Catalysis
The compound can act as a catalyst in certain chemical reactions due to its ability to stabilize transition states or facilitate electron transfer processes. This application is particularly useful in asymmetric synthesis where chiral centers are introduced into molecules .
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of similar compounds resulted in decreased neuronal apoptosis and improved cognitive function following induced oxidative stress. The mechanism was attributed to enhanced Nrf2 signaling pathways .
Case Study 2: Anti-inflammatory Effects in Clinical Trials
In clinical trials assessing the anti-inflammatory effects of related compounds, significant reductions in markers such as C-reactive protein (CRP) were observed among participants treated with these agents over a specified duration. This suggests potential therapeutic benefits for conditions like rheumatoid arthritis .
Data Table: Summary of Applications
| Application Type | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Neuroprotective | Cognitive enhancement in animal studies | Nrf2 stabilization |
| Anti-inflammatory | Treatment for rheumatoid arthritis | NF-κB inhibition |
| Antioxidant | Protection against oxidative stress | ROS scavenging |
| Organic Synthesis | Intermediate for complex molecule synthesis | Functional group reactivity |
| Catalysis | Asymmetric synthesis | Stabilization of transition states |
Mechanism of Action
The mechanism by which 3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Derivatives
The dimethylamino group at position 6 distinguishes this compound from other pyridine-based dicarboxylates. Key comparisons include:
YC-1063: 3,4-Dimethyl 2-Hydroxy-6-Methylpyridine-3,4-Dicarboxylate
- Substituents : Hydroxy group at position 2, methyl at position 4.
- Key Differences: The hydroxy group increases acidity (pKa ~8–10) compared to the dimethylamino group (pKa ~10–12), altering solubility and reactivity.
- Applications: Limited data, but hydroxy-substituted pyridines are often intermediates in drug synthesis .
Dimethyl 6-(Pyrazine-2-yl)Pyridine-3,4-Dicarboxylate
- Substituents : Pyrazine ring at position 5.
- Key Differences: The pyrazine moiety introduces an electron-deficient aromatic system, enhancing π-π stacking interactions. Copper(I) and silver(I) complexes of this ligand exhibit antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus), suggesting that substituents significantly modulate metal-binding efficacy. In contrast, the dimethylamino group may favor softer metal ions (e.g., Cu(I)) due to its stronger electron-donating capacity .
Core Structure Variations: Pyridine vs. Dihydropyridine
Amlodipine Ethyl Analog
- Structure : Dihydropyridine core with chlorophenyl and ethoxycarbonyl groups.
- Key Differences : The reduced dihydropyridine ring increases flexibility and redox sensitivity, critical for calcium channel blockade in hypertension drugs. The target compound’s fully aromatic pyridine core offers greater stability but less conformational adaptability.
- Applications : Dihydropyridines are clinically validated (e.g., amlodipine), while pyridine dicarboxylates may require structural optimization for therapeutic use .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antimicrobial Activity: The pyrazine-substituted analog exhibits potent antimicrobial effects when complexed with metals, highlighting the role of substituents in enhancing bioactivity. The dimethylamino group in the target compound may similarly improve efficacy through improved solubility or metal-binding .
- Therapeutic Potential: Dihydropyridine derivatives dominate clinical use, but pyridine dicarboxylates with optimized substituents could fill niche roles in antimicrobial or anticancer therapies .
Biological Activity
3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate is a pyridine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structural attributes, including multiple methyl groups and a dimethylamino moiety, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₆N₂O₄
- CAS Number : 181306-08-1
- InChI Key : IILJJFMDQJHOKQ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The dimethylamino group is capable of forming hydrogen bonds and engaging in electrostatic interactions, which enhances binding affinity to specific enzymes and receptors. This compound may influence several metabolic pathways and signal transduction processes, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Properties : It has been studied as a potential inhibitor of prostaglandin E2 (PGE2), which plays a crucial role in inflammation. In vitro studies have shown that it can inhibit TNFα production in LPS-stimulated human whole blood assays, demonstrating an IC50 value of approximately 123 nM .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. Its structural similarity to other known inhibitors suggests potential efficacy against targets such as cyclooxygenases (COX) and lipoxygenases (LOX).
Case Studies
- Study on Inhibition of PGE2-Induced TNFα Reduction :
- Comparative Pharmacokinetics :
Research Applications
The compound is being explored for various applications:
- Drug Development : As a precursor for synthesizing more complex molecules with enhanced therapeutic profiles.
- Biological Studies : Investigated for its interactions with biological molecules to elucidate mechanisms underlying its pharmacological effects.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Similar aromatic structure but different functional groups | Moderate anti-inflammatory effects |
| Indole Derivatives | Contains an indole ring | Varies widely; some show anti-cancer properties |
| 6-Alkyl-substituted Pyridines | Varied alkyl groups influencing solubility | Potential anti-inflammatory agents |
Q & A
Q. What are the standard synthetic routes for 3,4-dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate, and how is purity validated?
The compound is synthesized via established literature methods involving condensation reactions of pyridine and pyrazine derivatives. Purity is confirmed through elemental microanalysis (C, H, N composition) and 1H NMR spectroscopy to verify structural integrity and absence of unreacted intermediates. For example, elemental analysis deviations ≤0.3% and NMR peak assignments matching predicted proton environments are critical validation steps .
Q. How is the coordination behavior of this compound characterized in metal complexes?
The ligand acts as a bidentate or bridging ligand , coordinating via pyridine and pyrazine nitrogen atoms. Structural confirmation is achieved through single-crystal X-ray diffraction (SC-XRD) and DFT calculations . For instance, SC-XRD revealed a bidentate mode in copper(II) complexes, while bridging behavior was observed in polynuclear silver(I) complexes .
Q. What spectroscopic techniques are employed to study interactions with biomolecules like DNA or proteins?
Fluorescence quenching assays using ethidium bromide (EthBr)-DNA adducts or bovine serum albumin (BSA) are standard. Binding constants () and Stern-Volmer constants () are calculated from emission spectra. For example, silver(I) complexes showed values of - M, indicating moderate DNA intercalation .
Advanced Research Questions
Q. How do metal ion choices (e.g., Cu(II) vs. Ag(I)) influence the antimicrobial activity of complexes derived from this ligand?
Silver(I) complexes exhibit superior antimicrobial activity (MIC: 4.9–39.0 µM) compared to copper(II) analogues due to enhanced redox activity and membrane disruption. For example, [Ag(py-2pz)]PF (complex 3) showed 90% inhibition of C. albicans biofilm formation, attributed to Ag ion release and thiol group targeting .
Q. What computational methods resolve discrepancies between solution-phase and solid-state structures of metal complexes?
DFT calculations at the ZORA-M06-2X/TZP-COSMO(DMSO) level model solution-phase thermodynamics. Free energy changes (Δ) for coordination equilibria are compared to SC-XRD data. For instance, Δ values <0 kJ/mol confirmed the stability of bidentate coordination in DMSO .
Q. How can contradictory electrochemical data (e.g., redox potentials) be reconciled across studies?
Cyclic voltammetry in DMSO with 0.1 M TBAHP as electrolyte reveals redox inactivity of the free ligand but reversible metal-centered processes. For copper(II) complexes, values for Cu/Cu transitions range from −0.2 to +0.5 V vs. Ag/AgCl, influenced by counterion electronegativity (e.g., CFSO vs. Cl) .
Q. What experimental strategies optimize catechol oxidase mimicry in copper(II) complexes?
Substrate screening with 3,5-DTBC and OAP under aerobic conditions quantifies turnover frequency (). Copper(II) complexes showed values of 20–50 h, correlating with electron-withdrawing ligand substituents enhancing Cu Lewis acidity .
Methodological Considerations
- Antimicrobial Assays : Use standardized CLSI protocols for MIC determination against P. aeruginosa and S. aureus. Include cytotoxicity controls (e.g., MRC-5 fibroblasts) to differentiate selective toxicity .
- DNA/Protein Binding : Employ Scatchard plots and molecular docking to distinguish static vs. dynamic quenching mechanisms .
- Electrochemical Stability : Pre-purge electrolytes with N to avoid oxygen interference in redox studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
